4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine CAS number
4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine CAS number
An In-depth Technical Guide to 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine
Abstract
This technical guide provides a comprehensive overview of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine (CAS No. 2272-40-4), a key synthetic intermediate derived from the versatile 1,3,5-triazine scaffold. This document delves into the compound's fundamental properties, detailed synthesis protocols with mechanistic insights, and its applications as a foundational building block in medicinal chemistry and materials science. It is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this reagent's utility. We will cover its identification, physicochemical characteristics, a validated synthesis workflow, safety and handling protocols, and its strategic role in the development of novel molecular entities.
Introduction and Core Concepts
The 1,3,5-triazine (or s-triazine) ring is a privileged heterocyclic scaffold renowned for its chemical stability and versatile reactivity. The parent compound for many of these derivatives, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), features three chlorine atoms that can be sequentially displaced by various nucleophiles.[1][2] This stepwise reactivity, controllable by temperature, allows for the precise construction of mono-, di-, and tri-substituted triazines, making it an invaluable platform for combinatorial chemistry and targeted synthesis.[2]
4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is a mono-substituted derivative, representing the first step in this sequential substitution pathway. By reacting cyanuric chloride with one equivalent of aniline, two reactive chlorine sites remain, positioning this compound as a pivotal intermediate for further chemical elaboration. While it has found use as a pre-emergent herbicide[3], its primary value in the context of advanced research lies in its role as a versatile building block for creating diverse molecular libraries aimed at drug discovery and the synthesis of functional materials.
A Note on Nomenclature: The topic specifies "N,N-diphenyl," which would imply two phenyl groups attached to the exocyclic amine. However, the universally recognized compound associated with CAS number 2272-40-4 is the mono-substituted 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine . This guide will focus on this well-documented structure.
Compound Identification and Physicochemical Properties
Accurate identification is paramount for regulatory compliance and experimental reproducibility. The key identifiers and physical properties of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine are summarized below.
Chemical Structure
Caption: 2D structure of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine.
Properties Table
| Property | Value | Source(s) |
| CAS Number | 2272-40-4 | [4][5][6] |
| Molecular Formula | C₉H₆Cl₂N₄ | [3][4][6] |
| Molecular Weight | 241.08 g/mol | [4][7] |
| IUPAC Name | 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | [6] |
| Synonyms | 2-Anilino-4,6-dichloro-1,3,5-triazine; 2,4-Dichloro-6-anilino-1,3,5-triazine | [3] |
| Appearance | Crystalline solid (typical) | N/A |
| Boiling Point | 441.8 °C at 760 mmHg | [3] |
| Density | 1.515 g/cm³ | [3] |
| Flash Point | 221 °C | [3] |
| SMILES | ClC1=NC(NC2=CC=CC=C2)=NC(Cl)=N1 | [4][8] |
| InChI Key | SACFASUHQGNXOD-UHFFFAOYSA-N | [6][7][9] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is reliably achieved through the nucleophilic aromatic substitution of cyanuric chloride with aniline. The differential reactivity of the chlorine atoms at varying temperatures is the key to achieving mono-substitution.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound from cyanuric chloride.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for the selective mono-amination of cyanuric chloride.[7]
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Preparation of Cyanuric Chloride Dispersion:
-
In a suitable reaction vessel equipped with a stirrer and a dropping funnel, add 800 g of crushed ice.
-
Separately, dissolve 36.9 g of cyanuric chloride in 320 mL of acetone.
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Causality: Using an ice-water bath creates a finely dispersed slurry of cyanuric chloride and, more importantly, maintains a low temperature (0-5 °C). This is critical to deactivate the triazine ring and prevent di- and tri-substitution, which readily occur at higher temperatures. Acetone serves as a water-miscible organic solvent to dissolve the cyanuric chloride.
-
-
Nucleophilic Addition:
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Begin stirring the ice/cyanuric chloride dispersion vigorously.
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Add 18.6 g of aniline to a dropping funnel.
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In a separate dropping funnel, add 210 mL of a 5% aqueous sodium carbonate solution.
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Begin the dropwise addition of aniline into the reaction vessel. Simultaneously, begin adding the sodium carbonate solution at an equivalent rate. Maintain the internal temperature at or below 5 °C throughout the addition.
-
Causality: Aniline acts as the nucleophile, attacking one of the electrophilic carbon atoms of the triazine ring. The reaction releases hydrochloric acid (HCl) as a byproduct. Sodium carbonate is a mild base that neutralizes the generated HCl in situ. This is crucial because a buildup of acid would protonate the remaining aniline, converting it into the non-nucleophilic anilinium salt and halting the reaction.
-
-
Precipitation and Isolation:
-
Upon completion of the addition, a white crystalline precipitate will have formed.
-
Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any remaining salts (sodium chloride, unreacted sodium carbonate) and impurities.
-
Dry the product under vacuum to yield 2,4-dichloro-6-phenylamino-1,3,5-triazine.[7]
-
-
Purification and Characterization (Self-Validation):
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) if necessary.
-
Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
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Applications in Research and Drug Development
The true potential of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is realized in its role as a versatile synthetic intermediate. The two remaining chlorine atoms can be substituted with a wide range of nucleophiles, serving as handles for molecular elaboration.
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Scaffold for Combinatorial Libraries: The remaining C-Cl bonds can be targeted by a second, different nucleophile (amines, alcohols, thiols) by moderately increasing the reaction temperature (e.g., to room temperature). A third, distinct nucleophile can be introduced at an even higher temperature (e.g., >60 °C) to displace the final chlorine.[2] This predictable, stepwise reactivity makes the compound an ideal starting point for generating large libraries of triazine derivatives for high-throughput screening in drug discovery programs.
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Development of Biologically Active Agents: The 1,3,5-triazine core is present in numerous compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][10] Starting from 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine, researchers can systematically introduce various pharmacophores at the 4- and 6-positions to explore structure-activity relationships (SAR) and optimize for a desired therapeutic effect.
-
Precursor for Functional Materials: Substituted triazines are widely used in materials science. Their electron-deficient nature makes them excellent cores for electron-transporting materials used in Organic Light-Emitting Diodes (OLEDs).[11] This compound can serve as a precursor for synthesizing complex bipolar host materials by introducing electron-donating groups at the remaining positions via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions.[11]
Safety, Handling, and Storage
Proper handling of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is essential to ensure laboratory safety.
Hazard Identification
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GHS Pictogram: GHS07 (Exclamation Mark)[4]
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Hazard Statements:
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure that eyewash stations and safety showers are readily accessible.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[13]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[12] Avoid all skin contact.
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[13]
-
-
Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Incompatibilities: Keep away from strong oxidizing agents.[13]
Conclusion
4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is more than a chemical with a specific CAS number; it is a strategic entry point into the vast and functionally rich world of substituted 1,3,5-triazines. Its straightforward and scalable synthesis, combined with the predictable, stepwise reactivity of its remaining chlorine atoms, makes it an indispensable tool for chemists in both academia and industry. By mastering its synthesis and understanding its reactivity, researchers can unlock its potential to build novel molecules for applications ranging from targeted therapeutics to next-generation organic electronics.
References
-
Cas 2272-40-4,4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | lookchem . LookChem. [Link]
-
4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine - PubChem . National Center for Biotechnology Information. [Link]
-
Synthesis of Novel Substituted 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives and Their Antibacterial and Antifungal Activities - ResearchGate . ResearchGate. [Link]
-
N-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline - ResearchGate . ResearchGate. [Link]
- Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives - Google Patents.
-
Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole - MDPI . MDPI. [Link]
-
(4-Chloro-6-ethoxy-[3][4][14]triazin-2-yl)-phenyl-amine - SpectraBase . SpectraBase. [Link]
-
Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis - ResearchGate . ResearchGate. [Link]
-
Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis - ResearchGate . ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. 2272-40-4|4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine|BLD Pharm [bldpharm.com]
- 6. 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | C9H6Cl2N4 | CID 16766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis routes of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine [benchchem.com]
- 8. 2272-40-4 | 4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine - AiFChem [aifchem.com]
- 9. (4,6-Dichloro-[1,3,5]triazin-2-yl)-phenyl-amine [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. 933-20-0|4,6-Dichloro-1,3,5-triazin-2-amine|BLD Pharm [bldpharm.com]
